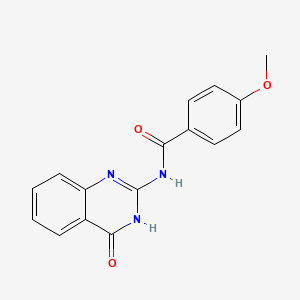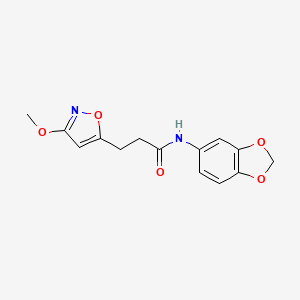![molecular formula C18H21N5O2 B11033551 N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide](/img/structure/B11033551.png)
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide is a complex organic compound that features a quinazolinone core and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of a quinazolinone derivative with a pyrazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinazolinone core.
Substitution: The pyrazole moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the pyrazole ring.
Scientific Research Applications
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole moiety may also contribute to the compound’s biological activity by binding to specific sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 4-oxo-3-(propan-2-yl)-3,4-dihydroquinazoline.
Pyrazole Derivatives: Compounds with similar pyrazole moieties, such as 1H-pyrazol-1-yl butanamide.
Uniqueness
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide is unique due to the combination of the quinazolinone and pyrazole structures, which may confer distinct biological activities and chemical properties not found in other compounds.
Properties
Molecular Formula |
C18H21N5O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(4-oxo-3-propan-2-ylquinazolin-6-yl)-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C18H21N5O2/c1-13(2)23-12-19-16-7-6-14(11-15(16)18(23)25)21-17(24)5-3-9-22-10-4-8-20-22/h4,6-8,10-13H,3,5,9H2,1-2H3,(H,21,24) |
InChI Key |
SGFAWKSWSWWRPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCCN3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B11033473.png)
![Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11033478.png)
![6-ethoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine](/img/structure/B11033479.png)
![ethyl [1-(1H-indol-3-ylmethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B11033483.png)
![1-(7-Amino-2-methyl-5-phenylimidazo[1,5-b]pyridazin-3-yl)ethanone](/img/structure/B11033499.png)
![5-(2,5-Dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11033505.png)

![N-[3-(furan-2-yl)propyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11033521.png)
![(1E)-1-(3-bromobenzylidene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11033525.png)
![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11033537.png)

![N-(3,4-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]acetamide](/img/structure/B11033543.png)
![4-Amino-3,7,7-trimethyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11033555.png)
![N~1~-{5-[(1-ethyl-2-pyrrolidinyl)methyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide](/img/structure/B11033559.png)
